vitamin B1

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Thiamine can be synthesized through several chemical routes. One common method involves the condensation of 4-methyl-5-(2-hydroxyethyl)thiazole with 2-methyl-4-amino-5-chloromethylpyrimidine . The reaction typically occurs in an aqueous medium under controlled pH conditions to facilitate the formation of thiamine.

Industrial Production Methods

Industrial production of thiamine often involves fermentation processes using microorganisms such as Escherichia coli or Bacillus subtilis . These microorganisms are genetically engineered to overproduce thiamine, which is then extracted and purified using techniques like ion-exchange chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Thiamine undergoes various chemical reactions, including phosphorylation, oxidation, and substitution .

Common Reagents and Conditions

Phosphorylation: Thiamine is phosphorylated to form thiamine diphosphate (ThDP) using adenosine triphosphate (ATP) as a phosphate donor.

Oxidation: Thiamine can be oxidized to thiochrome in the presence of oxidizing agents such as potassium ferricyanide.

Substitution: Thiamine can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Major Products

Thiamine Diphosphate (ThDP): An essential coenzyme in cellular metabolism.

Thiochrome: A fluorescent compound used in analytical chemistry to measure thiamine levels.

Wissenschaftliche Forschungsanwendungen

Energy Metabolism

Vitamin B1 is essential for carbohydrate metabolism, aiding in the conversion of carbohydrates into glucose, which is then used for energy production in the form of adenosine triphosphate (ATP) . This metabolic pathway is critical for maintaining energy levels in the body, particularly in high-demand organs such as the brain and heart.

Neurological Health

Thiamine has been linked to neurological health, with deficiencies associated with conditions like Wernicke-Korsakoff syndrome and other cognitive disorders. Research indicates that adequate thiamine levels may help mitigate symptoms of depression and improve mood stabilization when used alongside antidepressants . Additionally, ongoing studies are exploring its potential role in preventing memory loss and dementia in Alzheimer’s disease patients .

Diabetes Management

Thiamine supplementation has shown promise in managing diabetes by improving insulin sensitivity and reducing complications associated with high blood sugar levels. Some studies suggest that thiamine may lower the risk of kidney problems and enhance nerve function in diabetic patients .

Cardiovascular Health

This compound contributes to cardiovascular health by supporting proper heart function and potentially reducing hypertension. Its role in energy metabolism is vital for maintaining heart muscle efficiency .

Role in Plant Metabolism

This compound is not only crucial for human health but also plays a significant role in plant physiology. It acts as a coenzyme in metabolic pathways essential for energy production within plants . Thiamine influences carbon assimilation and respiration, which are vital for plant growth and yield.

Disease Resistance and Stress Tolerance

Research has highlighted this compound's role in enhancing plant resistance to diseases and stress conditions. It contributes to improved crop resilience against environmental stressors, thereby supporting food security . Biofortification of crops with increased thiamine content is being explored as a strategy to improve nutritional quality for human consumption.

Case Studies

Recommendations for Thiamine Intake

The recommended dietary allowance (RDA) for thiamine varies by age, gender, and physiological status (e.g., pregnancy). General guidelines suggest:

- Adult men: 1.2 mg/day

- Adult women: 1.1 mg/day

- Pregnant women: 1.4 mg/day

These recommendations highlight the importance of ensuring adequate thiamine intake through diet or supplementation, especially for at-risk populations such as those with diabetes or neurological disorders .

Wirkmechanismus

Thiamine exerts its effects primarily through its active form, thiamine diphosphate (ThDP) . ThDP acts as a coenzyme for several enzymes involved in glucose metabolism, including pyruvate dehydrogenase and α-ketoglutarate dehydrogenase . These enzymes are crucial for the citric acid cycle, which generates adenosine triphosphate (ATP), the cell’s energy currency . Thiamine also plays a role in neurotransmitter synthesis, supporting proper nervous system function .

Vergleich Mit ähnlichen Verbindungen

Thiamine is unique among the B vitamins due to its specific role in glucose metabolism and its structure, which includes a thiazole ring . Similar compounds include:

Vitamin B2 (Riboflavin): Involved in energy production and cellular function.

Vitamin B3 (Niacin): Essential for DNA repair and the production of stress hormones.

Vitamin B5 (Pantothenic Acid): Crucial for the synthesis of coenzyme A, which is involved in fatty acid metabolism.

Vitamin B6 (Pyridoxine): Important for amino acid metabolism and neurotransmitter synthesis.

Vitamin B9 (Folic Acid): Necessary for DNA synthesis and repair.

Vitamin B12 (Cobalamin): Essential for red blood cell formation and neurological function.

Thiamine’s unique role in glucose metabolism and its specific molecular structure distinguish it from these other B vitamins .

Biologische Aktivität

Vitamin B1, also known as thiamine, is an essential water-soluble vitamin that plays a crucial role in various biological processes across all domains of life. Its primary function is as a coenzyme for several key enzymatic reactions involved in carbohydrate metabolism, making it vital for energy production and overall metabolic health.

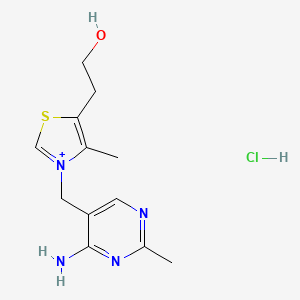

Chemical Structure and Function

This compound has a heterocyclic structure composed of a pyrimidine and a thiazole ring. These components are biosynthesized through distinct metabolic pathways in bacteria, archaea, and eukaryotes before being ligated to form thiamine. This coenzyme stabilizes the acyl carbanion during rearrangement reactions, which is critical in pathways such as the tricarboxylic acid (TCA) cycle and the Calvin-Benson cycle .

Biological Roles and Mechanisms

-

Enzymatic Co-Factor : Thiamine is a cofactor for several enzymes, including:

- Pyruvate Dehydrogenase : Facilitates the conversion of pyruvate to acetyl-CoA.

- Transketolase : Involved in the pentose phosphate pathway.

- Oxoglutarate Dehydrogenase : Plays a role in the TCA cycle.

- Metabolism Regulation : Thiamine influences carbohydrate metabolism and is essential for the proper functioning of metabolic pathways that convert carbohydrates into energy. It also impacts lipid and amino acid metabolism .

- Microbial Interactions : In marine environments, this compound availability can control microbial community structures and interactions. Many marine bacteria, particularly those in the SAR11 clade, are auxotrophs for this compound, meaning they cannot synthesize it de novo and must acquire it from their environment or through symbiotic relationships with other organisms .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Auxotrophy in Marine Microorganisms : Up to 78% of bacterioplankton taxa are found to be auxotrophic for this compound, relying on environmental sources or interactions with other organisms for their thiamine needs .

- Seasonal Variation : Concentrations of this compound in coastal systems vary seasonally, affecting microbial production rates. During periods of high productivity, such as spring blooms, increased demand for thiamine can lead to its depletion in the environment .

- Biosynthesis Pathways : The biosynthetic pathways for this compound are regulated by riboswitches that respond to intracellular concentrations of thiamine and its precursors. This regulatory mechanism allows organisms to adapt to varying environmental conditions regarding nutrient availability .

Case Study 1: Marine Ecosystems

A comprehensive study conducted during the North Atlantic spring bloom revealed significant shifts in microbial community structure correlated with dissolved concentrations of thiamine-related compounds (TRCs). Measurements indicated that certain bacterial populations increased in abundance due to their auxotrophic nature, highlighting the ecological importance of this compound in marine food webs .

Case Study 2: Human Health

In humans, thiamine deficiency can lead to serious health issues such as beriberi and Wernicke-Korsakoff syndrome. Clinical guidelines recommend daily intake levels ranging from 1.5 to 3 mg for individuals based on caloric intake and health status . Research indicates that adequate thiamine levels are critical for maintaining metabolic health and preventing neurological disorders .

Data Table: Key Enzymes Utilizing this compound

| Enzyme | Function | Pathway |

|---|---|---|

| Pyruvate Dehydrogenase | Converts pyruvate to acetyl-CoA | TCA Cycle |

| Transketolase | Transfers carbon units in sugar metabolism | Pentose Phosphate Pathway |

| Oxoglutarate Dehydrogenase | Converts alpha-ketoglutarate to succinyl-CoA | TCA Cycle |

Eigenschaften

Key on ui mechanism of action |

Metabolic control analysis predicts that stimulators of transketolase enzyme synthesis such as thiamin (vitamin B-1) support a high rate of nucleic acid ribose synthesis necessary for tumor cell survival, chemotherapy resistance, and proliferation. Metabolic control analysis also predicts that transketolase inhibitor drugs will have the opposite effect on tumor cells. This may have important implications in the nutrition and future treatment of patients with cancer. |

|---|---|

CAS-Nummer |

59-43-8 |

Molekularformel |

C12H18ClN4OS+ |

Molekulargewicht |

301.82 g/mol |

IUPAC-Name |

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;hydrochloride |

InChI |

InChI=1S/C12H17N4OS.ClH/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);1H/q+1; |

InChI-Schlüssel |

MYVIATVLJGTBFV-UHFFFAOYSA-N |

Verunreinigungen |

Heavy metals: not more than 10 mg/kg; water: not more than 5%. |

SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.Cl |

Kanonische SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.Cl |

Color/Form |

Crystals from water |

melting_point |

164 °C MP: 248 °C, DECOMP /HYDROCHLORIDE/ |

Key on ui other cas no. |

59-43-8 |

Physikalische Beschreibung |

Solid with a mild thiazole odor; [Merck Index] White to light yellow crystalline powder; Hygroscopic; [Alfa Aesar MSDS] Small white to yellowish crystals or crystalline powder; slight characteristic odour reminescent of thiazole |

Haltbarkeit |

Stable under normal storage conditions; it is degraded in neutral and alkaline solutions (even at room temp) Mononitrate is less hygroscopic and hence is more stable than the hydrochloride /Mononitrate and hydrochloride salts/ Stability is excellent in low pH fruit drinks, eg, losses in drinks are 6% after 12 mo at room temp Stability in frozen drink concentrate is excellent Light has no effect on thiamine stability during bread storage regardless of type of wrapper Canned vegetables and fruits stored for 1 yr at 65 °F show low losses of thiamine; at 80 °F losses are 15-25% Strongly acid solution which is fairly stable to oxidation and heat and pH > 5 /Hydrochloride/ Stability of vitamin B1 in dry products is generally excellent Degradation during operations requiring heat depends on pH, oxygen content, and other factors |

Löslichkeit |

SLIGHTLY SOL IN ALC & CHLOROFORM /MONONITRATE/ MONONITRATE IS MUCH LESS SOL IN WATER THAN HYDROCHLORIDE In water, approximately 5.0X10+5 mg/L, temp not specified |

Synonyme |

Aneurin Mononitrate, Thiamine Thiamin Thiamine Thiamine Mononitrate Vitamin B 1 Vitamin B1 |

Dampfdruck |

1.8X10-10 mm Hg at 25 °C (est) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.